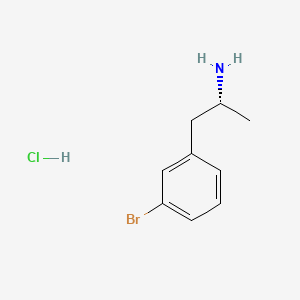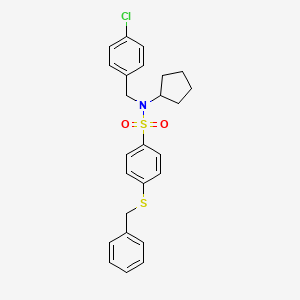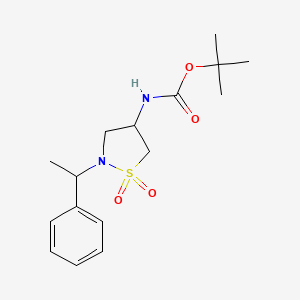
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate is a chemical compound with the molecular formula C16H24N2O4S.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate typically involves the reaction of phenylglycinol with t-butyl chloroformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new polymers and coatings with enhanced properties.
作用機序
The mechanism of action of tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological system being studied .
類似化合物との比較
Similar Compounds
Tert-butyl (2-hydroxy-1-phenylethyl)carbamate: This compound is similar in structure but lacks the isothiazolidinone ring.
Tert-butyl (S)-(2-amino-1-phenylethyl)carbamate acetate: Another related compound with a different functional group arrangement.
Uniqueness
Tert-butyl (1,1-dioxido-2-(1-phenylethyl)isothiazolidin-4-yl)carbamate is unique due to its isothiazolidinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and contributes to its diverse applications in research and industry .
特性
分子式 |
C16H24N2O4S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
tert-butyl N-[1,1-dioxo-2-(1-phenylethyl)-1,2-thiazolidin-4-yl]carbamate |
InChI |
InChI=1S/C16H24N2O4S/c1-12(13-8-6-5-7-9-13)18-10-14(11-23(18,20)21)17-15(19)22-16(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,17,19) |
InChIキー |
XXROKEXUCZHNEU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2CC(CS2(=O)=O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B14039056.png)
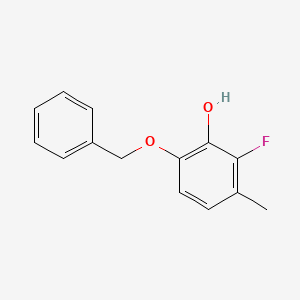
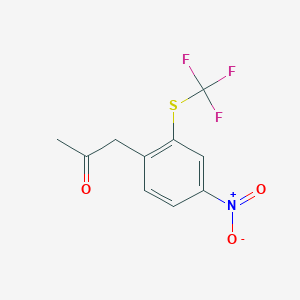
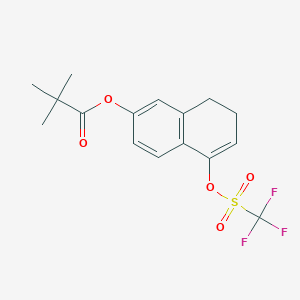
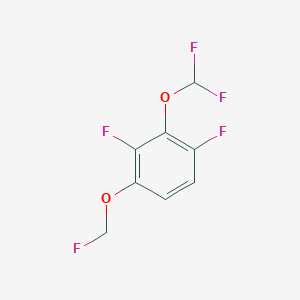

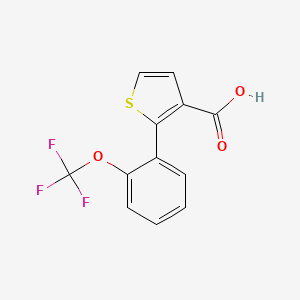
![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)
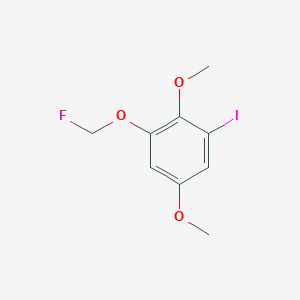
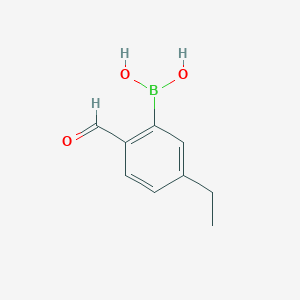
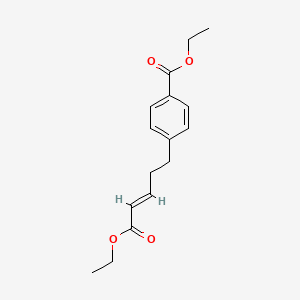
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)
